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Abstract
G protein-coupled receptor 171 (GPR171) has emerged as a significant therapeutic target with

diverse physiological roles. Initially deorphanized with the identification of the endogenous

neuropeptide BigLEN as its ligand, GPR171 is implicated in the regulation of feeding and

energy metabolism, pain perception, and immune system modulation. This technical guide

provides an in-depth overview of the core biological functions associated with GPR171

activation, its signaling pathways, and detailed methodologies for key experimental

investigations. All quantitative data are summarized for comparative analysis, and critical

signaling and experimental workflows are visualized using the DOT language for enhanced

clarity.

Introduction to GPR171
GPR171, also known as H963, is a class A rhodopsin-like G protein-coupled receptor (GPCR).

It shares homology with the P2Y family of purinergic receptors[1][2]. The receptor was

deorphanized with the discovery of BigLEN, a 16-amino acid neuropeptide derived from the

proSAAS precursor protein, as its endogenous agonist[3][4][5]. Activation of GPR171 has been

demonstrated to modulate a range of physiological processes, positioning it as a promising

target for therapeutic intervention in metabolic disorders, chronic pain, and cancer

immunotherapy[6][7][8].
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Core Biological Functions of GPR171 Activation
Regulation of Feeding and Energy Metabolism
GPR171 and its ligand BigLEN are significantly expressed in the hypothalamus, a key brain

region for regulating appetite and energy homeostasis[3][9]. Activation of GPR171 in

hypothalamic neurons is associated with an increase in food intake and body weight[3][10].

Conversely, shRNA-mediated knockdown of GPR171 in the hypothalamus leads to alterations

in food consumption and metabolism[3][5]. The BigLEN-GPR171 system is considered a

potential target for the development of anti-obesity therapeutics[3][11].

Modulation of Pain Perception
GPR171 is expressed in regions of the brain involved in pain modulation, such as the

periaqueductal gray (PAG)[1][12]. Activation of GPR171 has been shown to produce analgesic

effects in preclinical models of chronic inflammatory and neuropathic pain[7][10][12].

Interestingly, the analgesic effects of GPR171 agonism appear to be sexually dimorphic, with

more pronounced effects observed in male mice[7][10]. The synthetic agonist MS15203 has

been utilized to explore the therapeutic potential of GPR171 in pain management[10][12][13].

Immune System Regulation
GPR171 is expressed in various immune cells, including T-cells, and is considered a T-cell

signature gene[1][8]. The GPR171/BigLEN signaling axis acts as an immune checkpoint

pathway[8][14]. Activation of GPR171 by BigLEN suppresses T-cell receptor-mediated

signaling and inhibits T-cell proliferation[8]. Consequently, blockade of GPR171 signaling can

enhance anti-tumor T-cell immunity, suggesting its potential as a target for cancer

immunotherapy[8].

GPR171 Signaling Pathways
GPR171 primarily couples to inhibitory Gαi/o proteins[12][15]. Upon agonist binding, the

activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic

AMP (cAMP) levels[3][12]. Downstream of G protein activation, GPR171 signaling can also

modulate the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2)[3][4].
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Caption: GPR171 Signaling Pathway.

Quantitative Data on GPR171 Activation
The following tables summarize the available quantitative data for the interaction of ligands with

GPR171 and their functional consequences.

Table 1: Ligand Binding Affinities

Ligand Receptor Assay Type Kd (nM) Reference(s)

[125I]Tyr-BigLEN
Mouse Brain

Membranes

Saturation

Binding
~0.5 [3]

Table 2: Functional Potencies of GPR171 Agonists
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Agonist Assay Type
Cell/Tissue
Type

Parameter Value (nM)
Reference(s
)

L2P2

(BigLEN C-

terminal

fragment)

Competitive

Binding

Rat

Hypothalamic

Membranes

EC50 76 [3]

Rat BigLEN Not Specified Not Specified EC50 1.6 [4]

Experimental Protocols
Detailed methodologies for studying GPR171 activation are crucial for reproducible research.

Below are outlines of key experimental protocols.

Radioligand Binding Assay
This assay is used to determine the affinity (Kd) and density (Bmax) of GPR171 in a given

tissue or cell preparation.

Protocol Outline:

Membrane Preparation: Homogenize tissue (e.g., mouse hypothalamus) or cells expressing

GPR171 in a cold lysis buffer. Centrifuge to pellet the membranes and resuspend in an

appropriate assay buffer[3][6]. Determine protein concentration using a standard method

(e.g., BCA assay).

Saturation Binding: Incubate a fixed amount of membrane protein (e.g., 100 µg) with

increasing concentrations of a radiolabeled ligand (e.g., [125I]Tyr-BigLEN, 0-10 nM) in a 96-

well plate[3].

Non-specific Binding: In parallel, incubate the membranes and radioligand in the presence of

a high concentration of an unlabeled competing ligand to determine non-specific binding.

Incubation: Incubate the plates at a controlled temperature (e.g., 30°C) for a sufficient time to

reach equilibrium (e.g., 60 minutes)[6].
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Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters

(e.g., GF/C) to separate bound from free radioligand. Wash the filters with ice-cold wash

buffer[6].

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

Data Analysis: Subtract non-specific binding from total binding to obtain specific binding.

Analyze the data using non-linear regression to determine Kd and Bmax values.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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